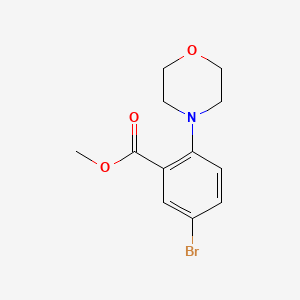
Methyl 5-bromo-2-morpholinobenzoate
Cat. No. B3184667
Key on ui cas rn:
1131587-79-5
M. Wt: 300.15 g/mol
InChI Key: DBJNZTNIRZHOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Procedure details


To a solution of methyl 5-bromo-2-iodobenzoate (2.1 g, 6.16 mmol) in DME (15 mL) were morpholine (0.593 mL, 6.78 mmol), rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (0.384 g, 0.62 mmol), Palladium acetate (0.138 g, 0.62 mmol) and CESIUM CARBONATE (2.81 g, 8.62 mmol) added. The mixture was heated in the microwave oven for 1h. The solvent was evaporated and the crude product was added to a silica gel column, 0-25% EtOAc in heptane yielding [Products]
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00862 mol
Type
reagent
Reaction Step One




Quantity
0.000616 mol
Type
catalyst
Reaction Step Five


Yield
17.85%
Identifiers


|
CUSTOM
|
533
|
reaction index
|
NAME
|
1.3.4 [N-arylation with Ar-X] Iodo Buchwald-Hartwig amination
|
reaction type
|
Inputs


Step One
|
Name
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Quantity
|
0.00862 mol
|
|
Type
|
reagent
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.015 L
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Three
|
Name
|
|
|
Quantity
|
0.00678 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCN1
|
Step Four
|
Name
|
|
|
Quantity
|
0.00616 mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=C(C=CC(=C1)Br)I
|
Step Five
|
Name
|
|
|
Quantity
|
0.000616 mol
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
|
|
Name
|
|
|
Quantity
|
0.000616 mol
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)O.CC(=O)O.[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 (± 10) °C
|
Other
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=C(C=CC(=C1)Br)N2CCOCC2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD | 17.85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
